molecular formula C20H25ClN4O B4033744 2-[3-[(4-tert-butylphenyl)methyl]-2-iminobenzimidazol-1-yl]acetamide;hydrochloride

2-[3-[(4-tert-butylphenyl)methyl]-2-iminobenzimidazol-1-yl]acetamide;hydrochloride

Cat. No.: B4033744
M. Wt: 372.9 g/mol
InChI Key: HSIIJCOGKOZTKX-UHFFFAOYSA-N
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Description

2-[3-[(4-tert-butylphenyl)methyl]-2-iminobenzimidazol-1-yl]acetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core, a tert-butylphenyl group, and an acetamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(4-tert-butylphenyl)methyl]-2-iminobenzimidazol-1-yl]acetamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzimidazole Core: This is usually achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the tert-Butylphenyl Group: This step involves the alkylation of the benzimidazole core with a tert-butylbenzyl halide in the presence of a strong base.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(4-tert-butylphenyl)methyl]-2-iminobenzimidazol-1-yl]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction may produce reduced benzimidazole derivatives.

Scientific Research Applications

2-[3-[(4-tert-butylphenyl)methyl]-2-iminobenzimidazol-1-yl]acetamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-[(4-tert-butylphenyl)methyl]-2-iminobenzimidazol-1-yl]acetamide;hydrochloride involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The tert-butylphenyl group may enhance the compound’s binding affinity and specificity, while the acetamide moiety can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[(4-tert-butylphenyl)methyl]-2-iminobenzimidazol-1-yl]acetamide;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-[(4-tert-butylphenyl)methyl]-2-iminobenzimidazol-1-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O.ClH/c1-20(2,3)15-10-8-14(9-11-15)12-23-16-6-4-5-7-17(16)24(19(23)22)13-18(21)25;/h4-11,22H,12-13H2,1-3H3,(H2,21,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIIJCOGKOZTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-[(4-tert-butylphenyl)methyl]-2-iminobenzimidazol-1-yl]acetamide;hydrochloride
Reactant of Route 2
2-[3-[(4-tert-butylphenyl)methyl]-2-iminobenzimidazol-1-yl]acetamide;hydrochloride
Reactant of Route 3
2-[3-[(4-tert-butylphenyl)methyl]-2-iminobenzimidazol-1-yl]acetamide;hydrochloride
Reactant of Route 4
2-[3-[(4-tert-butylphenyl)methyl]-2-iminobenzimidazol-1-yl]acetamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[3-[(4-tert-butylphenyl)methyl]-2-iminobenzimidazol-1-yl]acetamide;hydrochloride
Reactant of Route 6
2-[3-[(4-tert-butylphenyl)methyl]-2-iminobenzimidazol-1-yl]acetamide;hydrochloride

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